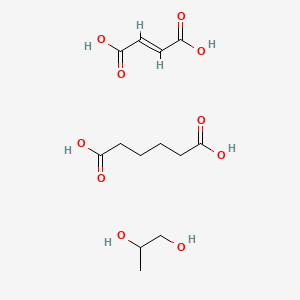
(E)-but-2-enedioic acid;hexanedioic acid;propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol is a synthetic polymer formed through the condensation reaction of hexanedioic acid, (2E)-2-butenedioic acid, and 1,2-propanediol. This polymer is known for its unique properties, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol typically involves a step-growth polymerization process. This process is a type of condensation polymerization where monomers with two or more reactive end groups react to form a polymer chain. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this polymer involves the use of large-scale reactors where the monomers are combined under controlled conditions. The reaction is typically carried out in the presence of a catalyst, such as a metal oxide, to enhance the reaction rate and yield. The resulting polymer is then purified and processed into various forms, depending on its intended application .
化学反応の分析
Types of Reactions
Hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s structure and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of different functional groups into the polymer chain .
科学的研究の応用
Hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of biodegradable polymers for surgical sutures and implants.
作用機序
The mechanism by which hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong intermolecular bonds, enhancing its mechanical properties and stability. The pathways involved in its action include hydrogen bonding, van der Waals forces, and covalent bonding with other molecules .
類似化合物との比較
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: This polymer has similar properties but differs in the monomers used in its synthesis.
Hexanedioic acid, polymer with 1,4-butanediol: Another similar compound with distinct mechanical and chemical properties.
Uniqueness
Hexanedioic acid, polymer with (2E)-2-butenedioic acid and 1,2-propanediol is unique due to the presence of (2E)-2-butenedioic acid, which imparts specific mechanical and chemical properties to the polymer. This makes it suitable for applications requiring high-performance materials with enhanced stability and functionality .
特性
CAS番号 |
60368-40-3 |
|---|---|
分子式 |
C13H22O10 |
分子量 |
338.31 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;hexanedioic acid;propane-1,2-diol |
InChI |
InChI=1S/C6H10O4.C4H4O4.C3H8O2/c7-5(8)3-1-2-4-6(9)10;5-3(6)1-2-4(7)8;1-3(5)2-4/h1-4H2,(H,7,8)(H,9,10);1-2H,(H,5,6)(H,7,8);3-5H,2H2,1H3/b;2-1+; |
InChIキー |
PZERVBZCCZVTLY-JITBQSAISA-N |
異性体SMILES |
CC(CO)O.C(CCC(=O)O)CC(=O)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC(CO)O.C(CCC(=O)O)CC(=O)O.C(=CC(=O)O)C(=O)O |
関連するCAS |
60368-40-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


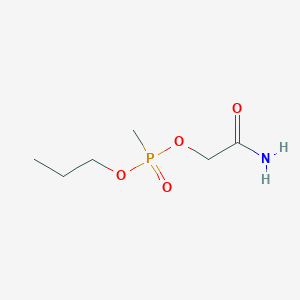
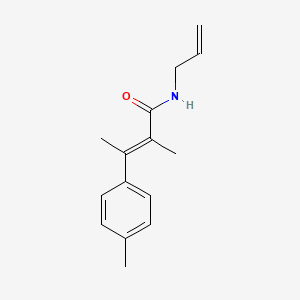
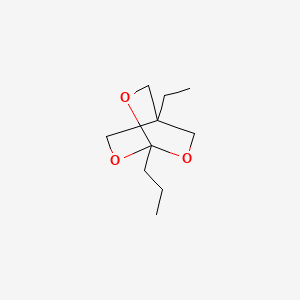
![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)

![1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14594835.png)
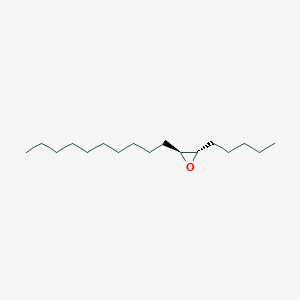
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)
methanone](/img/structure/B14594858.png)
![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)

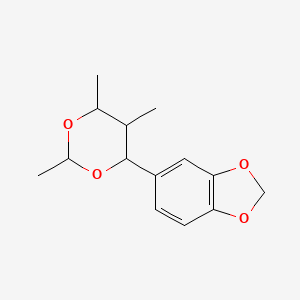
![7-[(10-Amino-10-oxodecyl)amino]heptanoic acid](/img/structure/B14594890.png)
